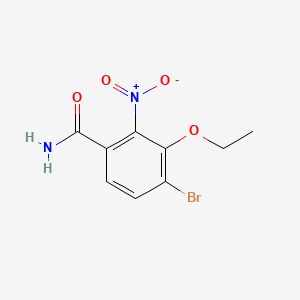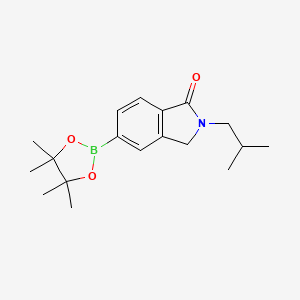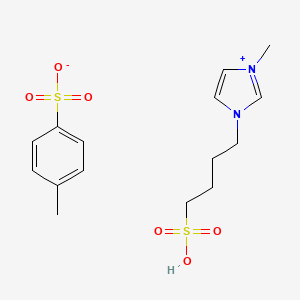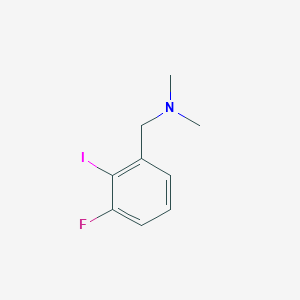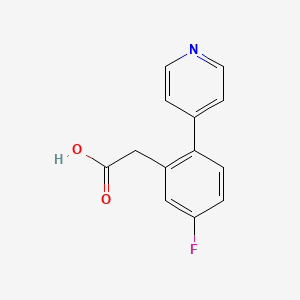
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid is an organic compound that features a fluorinated pyridine ring attached to a phenylacetic acid moiety This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Balz-Schiemann reaction, where a diazonium salt is converted into a fluorinated compound . Another approach is the use of the Umemoto reaction, which involves the direct fluorination of pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The process typically requires stringent control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity, receptor binding, or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the phenylacetic acid moiety.
5-Fluoropyridine-2-carboxylic acid: Another fluorinated pyridine derivative with a carboxylic acid group, but differing in the position of the fluorine atom.
2-(2-(Pyridin-4-yl)phenyl)acetic acid: Similar structure but without the fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid is unique due to the combination of a fluorinated pyridine ring and a phenylacetic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-(5-fluoro-2-pyridin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H10FNO2/c14-11-1-2-12(9-3-5-15-6-4-9)10(7-11)8-13(16)17/h1-7H,8H2,(H,16,17) |
InChI Key |
UBRFGLLWDYYABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


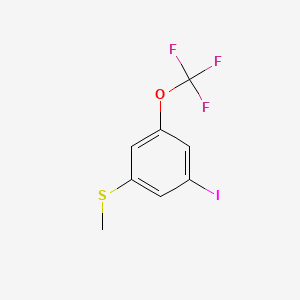


![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
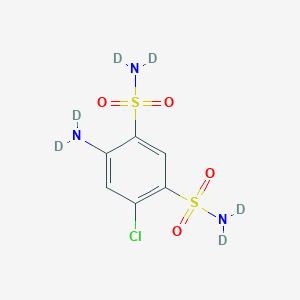
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
